Cas no 2228425-52-1 (3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)

3-(1-フェニル-1H-1,2,3-トリアゾール-4-イル)ブタン-1-アミンは、1,2,3-トリアゾール骨格とアミン基を有する有機化合物です。この化合物は、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての応用が期待されます。1,2,3-トリアゾール部分はクリックケミストリー反応における高い反応性を示し、フェニル基の導入により分子の安定性が向上しています。また、ブタン鎖に結合したアミン基は、さらなる官能基化や分子修飾が可能な点が特徴です。この構造的特徴から、創薬研究や材料科学分野での利用価値が高い化合物です。

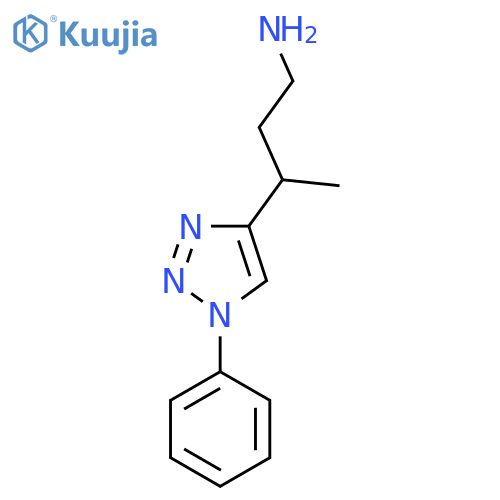

2228425-52-1 structure

商品名:3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine

- EN300-1877837

- 2228425-52-1

-

- インチ: 1S/C12H16N4/c1-10(7-8-13)12-9-16(15-14-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8,13H2,1H3

- InChIKey: QCBWXAXDJPYWCQ-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CC=CC=2)C=C(C(C)CCN)N=N1

計算された属性

- せいみつぶんしりょう: 216.137496527g/mol

- どういたいしつりょう: 216.137496527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1877837-0.25g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 0.25g |

$1366.0 | 2023-09-18 | ||

| Enamine | EN300-1877837-10.0g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1877837-0.5g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 0.5g |

$1426.0 | 2023-09-18 | ||

| Enamine | EN300-1877837-1.0g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1877837-5.0g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1877837-0.1g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 0.1g |

$1307.0 | 2023-09-18 | ||

| Enamine | EN300-1877837-0.05g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 0.05g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1877837-10g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 10g |

$6390.0 | 2023-09-18 | ||

| Enamine | EN300-1877837-1g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 1g |

$1485.0 | 2023-09-18 | ||

| Enamine | EN300-1877837-5g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine |

2228425-52-1 | 5g |

$4309.0 | 2023-09-18 |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

2228425-52-1 (3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 68551-17-7(Isoalkanes, C10-13)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量